molecular formula C23H25NO6 B12106409 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate CAS No. 205812-14-2

4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate

Cat. No.: B12106409
CAS No.: 205812-14-2
M. Wt: 411.4 g/mol
InChI Key: FODJWPHPWBKDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate is a synthetic compound used primarily in peptide synthesis. It is a derivative of aspartic acid, modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester. These modifications make it useful in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate typically involves the following steps:

    Protection of the Amino Group: The amino group of L-aspartic acid is protected using the Fmoc group. This is achieved by reacting L-aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the protected aspartic acid is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the reagents and solvents.

    Purification: The product is purified using techniques like crystallization or chromatography to achieve high purity levels required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

    Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically employed.

Major Products

    Deprotection: Yields the free amino group.

    Hydrolysis: Yields the free carboxylic acid.

Scientific Research Applications

4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate is widely used in:

    Peptide Synthesis: It is a key intermediate in the synthesis of peptides, which are crucial in drug development and biochemical research.

    Bioconjugation: Used in the preparation of peptide conjugates for targeted drug delivery.

    Proteomics: Helps in the synthesis of peptide libraries for studying protein interactions.

Mechanism of Action

The compound acts as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The tert-butyl ester protects the carboxyl group. These protecting groups are selectively removed under specific conditions to allow the stepwise addition of amino acids, facilitating the construction of peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-aspartic acid: Similar but lacks the tert-butyl ester.

    Boc-L-aspartic acid: Uses a different protecting group (Boc) instead of Fmoc.

    Fmoc-L-glutamic acid: Similar structure but with an additional methylene group in the side chain.

Uniqueness

4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate is unique due to its dual protection strategy, which provides greater control and flexibility in peptide synthesis compared to compounds with single protecting groups.

This compound’s specific combination of protecting groups makes it particularly valuable in complex peptide synthesis, where selective deprotection steps are crucial for achieving high yields and purity.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJWPHPWBKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868055
Record name 4-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-14-5, 1217468-27-3
Record name 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1217468-27-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.